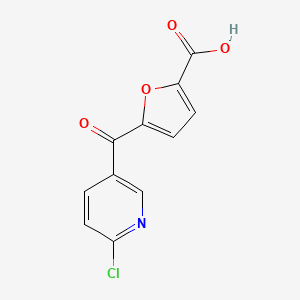

5-(6-Chloronicotinoyl)-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(6-Chloronicotinoyl)-2-furoic acid is a chemical compound that features a furan ring substituted with a 6-chloronicotinoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloronicotinoyl)-2-furoic acid typically involves the acylation of 2-furoic acid with 6-chloronicotinoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Mobile Phase : Acetonitrile gradients with 0.1% formic acid, often combined with 5 mM ammonium acetate .

-

Column : Synergi Polar-RP (50 × 2 mm, 2 μm) or Kinetex® C18 (150 × 4.6 mm, 2.6 μm) .

-

Fragmentation Patterns :

Transition Fragment Ion m/z [M+H]+ → [M+H-Cl-NO2]+ 158 → 122 [M+H-NO2]+ 209 → 126

Spectroscopic Analysis

-

FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1200–1300 cm⁻¹ (C-O stretch) .

-

NMR : ¹H NMR shows signals for the furan ring (δ 7–8 ppm) and pyridine protons (δ 8–9 ppm) .

Biological Interactions

While direct biological data for 5-(6-Chloronicotinoyl)-2-furoic acid is scarce, analogous compounds suggest potential roles:

Inhibition of Lipid Metabolism :

-

Substituted furoic acids (e.g., TOFA) inhibit acetyl-CoA carboxylase, disrupting lipid synthesis in cancer cells .

-

Mechanism : Binding to enzymes involved in fatty acid biosynthesis, inducing apoptosis through cell-cycle arrest .

Toxicity and Metabolism :

Actividad Biológica

5-(6-Chloronicotinoyl)-2-furoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a 6-chloronicotinoyl group. This unique structure contributes to its diverse biological activities, particularly in enzyme interactions and cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClNO3 |

| Molecular Weight | 253.65 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to inhibit specific enzymes, leading to altered metabolic pathways.

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic processes, which can modulate their activity and influence downstream effects on cellular functions.

- Cell Signaling Modulation : It affects cell signaling pathways, particularly those related to apoptosis and cell growth, by influencing the expression of genes involved in these processes.

Cellular Effects

Research indicates that this compound exhibits significant effects on cellular metabolism and function:

- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting biofilm formation.

- Cytotoxicity : Studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Inhibits bacterial growth and biofilm formation |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Enzyme Interaction | Modulates enzyme activity |

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on several cancer cell lines to assess the cytotoxic potential of this compound. Results demonstrated that the compound effectively induced apoptosis, with IC50 values indicating potent activity against specific cancer types. This suggests its potential utility in cancer therapy.

Propiedades

IUPAC Name |

5-(6-chloropyridine-3-carbonyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZVJPFZBBPWSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641817 |

Source

|

| Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-44-4 |

Source

|

| Record name | 5-[(6-Chloro-3-pyridinyl)carbonyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.